2-Piperidone

Descripción

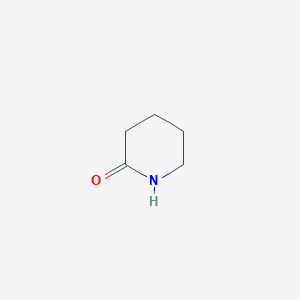

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHAWMETYGRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-00-4 | |

| Record name | 2-Piperidinone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060976 | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

291 mg/mL at 25 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

675-20-7, 27154-43-4 | |

| Record name | 2-Piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027154434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN0GQQ6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Piperidone and Its Derivatives

Classical and Contemporary Synthesis Routes for 2-Piperidone

The preparation of this compound can be broadly categorized into several key synthetic routes, including intramolecular cyclization, reactions involving ammonia, catalytic dehydrogenation, and various rearrangement reactions.

Cyclization of 5-Aminopentanoic Acid

The intramolecular cyclization of 5-aminopentanoic acid is a direct and fundamental method for the synthesis of this compound. ontosight.ai This reaction involves a nucleophilic acyl substitution where the amino group at the 5-position attacks the carboxylic acid group, resulting in the formation of the six-membered lactam ring and the elimination of a water molecule. brainly.com The process is often facilitated by thermal conditions or the presence of a catalyst.

Recent studies have explored enzymatic routes for this transformation. For instance, specific enzymes like 5-aminovaleric acid cyclase (avaC), identified in human gut bacteria, can catalyze the dehydration and cyclization of 5-aminovaleric acid to produce this compound. nih.gov Other enzymes, such as ORF26 from Streptomyces aizunensis, Act from Clostridium propionicum, and CaiC from Escherichia coli, also facilitate this cyclization, often involving the activation of the carboxylic acid group via ATP or coenzyme A. biorxiv.orgbiorxiv.org

The cyclization of 5-aminopentanoic acid is a critical step in the biosynthesis of high-value products like nylon-5. nih.gov

Reaction of Valeric Acid with Ammonia

Another classical approach to this compound involves the reaction of valeric acid with ammonia. ontosight.ai This method typically requires high temperatures and pressures to facilitate the amidation of the carboxylic acid followed by intramolecular cyclization to form the lactam.

Dehydrogenation of 5-Amino-1-pentanol (B144490) via Catalytic Systems

The catalytic dehydrogenation of 5-amino-1-pentanol presents a modern and efficient route to this compound. wikipedia.org This transformation can be achieved with high selectivity using various transition metal catalysts.

Rhodium and ruthenium complexes have been shown to be particularly effective for this reaction, yielding this compound in high yields (up to 94%). wikipedia.org The reaction proceeds through the oxidation of the primary alcohol to an aldehyde, which then undergoes intramolecular cyclization with the amino group to form a cyclic imine intermediate. Subsequent dehydrogenation of this intermediate leads to the formation of the stable this compound ring. rsc.org

The choice of catalyst and reaction conditions can influence the product distribution. While some catalytic systems favor the formation of this compound, others might primarily yield piperidine (B6355638) through a different reaction pathway. rsc.orgresearchgate.net For instance, ruthenium-based catalysts like Ru3(CO)12 in combination with specific ligands have demonstrated the ability to produce both piperidine and this compound from 5-amino-1-pentanol, with the product ratio being dependent on the reaction conditions. rsc.org

Rearrangement Reactions

Rearrangement reactions provide an alternative and often high-yielding pathway to this compound, starting from cyclic precursors. These methods typically involve the expansion of a five-membered ring or the rearrangement of a cyclic oxime.

The Beckmann rearrangement of cyclopentanone (B42830) oxime is a well-established method for synthesizing this compound, often catalyzed by strong acids. In recent years, Lewis acids have emerged as milder and more selective catalysts for this transformation. A variety of Lewis acids have been successfully employed, each with its own set of reaction conditions and efficiencies.

| Catalyst System | Yield (%) | Reference |

| AlCl₃ | 100 | google.com |

| I₂/CH₃CN | 88 | google.com |

| HgCl₂/CH₃CN | 84 | google.com |

| CeCl₃/Silica gel/NaI | 82 | google.com |

These Lewis acid-catalyzed rearrangements offer several advantages over traditional methods that use strong acids like fuming sulfuric acid or chlorosulfonic acid, including reduced corrosion of equipment and more environmentally friendly work-up procedures. google.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxime, which facilitates the rearrangement of the carbon-nitrogen bond and subsequent hydrolysis to yield the lactam.

A novel approach to the synthesis of this compound involves the rearrangement of N-hydroxy-cyclopentyl imine in an alkaline aqueous solution. google.com This method provides a distinct mechanistic pathway compared to the traditional acid-catalyzed Beckmann rearrangement.

In this process, N-hydroxy-cyclopentyl imine is treated with p-toluenesulfonyl chloride in the presence of an inorganic base such as sodium hydroxide. google.com The reaction proceeds through the formation of an intermediate ester, which then undergoes rearrangement to form this compound. google.com This method avoids the use of highly corrosive strong acids, making it a safer and more environmentally benign alternative for large-scale production. google.com The reaction is typically carried out at low temperatures (0-5°C) in a mixed solvent system, such as acetone (B3395972) and water. google.com

Comparison of Mechanistic Pathways in Rearrangements

The synthesis of this compound and its derivatives through rearrangement reactions, such as the Beckmann and Schmidt rearrangements, involves distinct mechanistic pathways. Both reactions serve as powerful tools for ring expansion to form lactams, but they differ in their starting materials and the nature of the rearranging species.

The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. pharmaguideline.com For the synthesis of this compound, this typically involves the rearrangement of cyclopentanone oxime. The mechanism initiates with the protonation of the hydroxyl group of the oxime, creating a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where a carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, displacing the water molecule and forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization yields the final this compound (a δ-lactam). pharmaguideline.commsu.edu The stereochemistry of the starting oxime is crucial, as the group that migrates is the one positioned anti to the hydroxyl group. msu.edu In some cases, reagents like thionyl chloride can be used to facilitate the rearrangement. derpharmachemica.comnih.gov

The Schmidt reaction , on the other hand, involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. acs.org When applied to cyclopentanone, it also yields this compound. The mechanism begins with the protonation of the ketone's carbonyl group, making it more susceptible to nucleophilic attack. Hydrazoic acid then adds to the activated carbonyl, forming an azidohydrin intermediate. Following the elimination of water, a diazonium ion is generated. The key step is the migration of one of the alkyl groups from the carbonyl carbon to the nitrogen, with the simultaneous loss of dinitrogen (N₂), a very stable leaving group. This rearrangement leads to a nitrilium ion, which, similar to the Beckmann pathway, is then hydrolyzed to furnish the lactam. acs.org

A key distinction lies in the intermediate species and the leaving group. The Beckmann rearrangement proceeds via an oxime and involves the departure of water (or another derivative of the hydroxyl group), while the Schmidt reaction utilizes hydrazoic acid and benefits from the highly favorable expulsion of gaseous nitrogen. msu.eduacs.org While both can be used to synthesize this compound from cyclopentanone, the Schmidt reaction on 4-piperidones can lead to the formation of 5-homopiperazinones. acs.org

| Feature | Beckmann Rearrangement | Schmidt Rearrangement |

| Starting Material | Oxime (e.g., Cyclopentanone oxime) | Ketone (e.g., Cyclopentanone) + Hydrazoic Acid (HN₃) |

| Key Intermediate | Nitrilium ion | Azidohydrin, Nitrilium ion |

| Leaving Group | Water (or derivative) | Dinitrogen (N₂) |

| Stereochemical Control | Migration of the group anti to the oxime hydroxyl group | Generally less stereochemically controlled at the migrating carbon |

| Reagents | Strong acids (H₂SO₄, PPA), Thionyl chloride | Strong acids (H₂SO₄), Hydrazoic Acid |

Electroreductive Cyclization Approaches for Piperidone Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds like piperidines, avoiding the need for toxic or expensive reagents. beilstein-journals.orgnih.gov

Utilizing Imines and Terminal Dihaloalkanes

A notable electroreductive approach involves the cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives. beilstein-journals.org This method has been demonstrated for the synthesis of 1,2-diphenylpiperidine. beilstein-journals.org The reaction mechanism is initiated by the electrochemical reduction of the imine at the cathode. This one-electron transfer generates a radical anion. The radical anion then acts as a nucleophile, attacking one of the halogenated ends of the dihaloalkane in an Sₙ2-type reaction, displacing a halide ion. The resulting radical intermediate undergoes an intramolecular cyclization by attacking the aromatic ring, followed by the loss of the second halide ion and subsequent protonation to yield the final piperidine product. The addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective in suppressing the formation of byproducts like the hydromonomeric product. beilstein-journals.org

Flow Microreactor Applications in Electroreductive Synthesis

The efficiency of electroreductive cyclization can be significantly enhanced by employing a flow microreactor system. beilstein-journals.orgnih.gov Flow microreactors offer several advantages over conventional batch reactors, including a large electrode surface-to-volume ratio, improved mass transfer, precise control over reaction parameters, and enhanced safety. nih.govresearchgate.netacs.org

In the context of synthesizing piperidine and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes, a flow microreactor facilitates the efficient reduction of the imine at the cathode due to the large specific surface area. beilstein-journals.org This leads to higher yields of the desired heterocyclic products compared to batch-type reactions. beilstein-journals.org For instance, the electroreductive cyclization performed in a flow microreactor can achieve significantly higher product yields in a much shorter time, allowing for preparative scale synthesis through continuous electrolysis for about an hour. beilstein-journals.orgnih.gov The narrow distance between electrodes in a microreactor can also reduce the need for supporting electrolytes, further contributing to the green credentials of the process. rsc.orgrsc.org

| Reactor Type | Key Advantages | Application Example | Reported Outcome |

| Batch Reactor | Simpler setup for small-scale lab synthesis. | Electroreductive cyclization of benzylideneaniline (B1666777) and 1,4-dibromobutane. beilstein-journals.org | Lower yield compared to flow reactor. beilstein-journals.org |

| Flow Microreactor | High surface-to-volume ratio, efficient mass transfer, precise control, scalability, improved safety. nih.govacs.orgrsc.org | Electroreductive cyclization of imines and terminal dihaloalkanes. beilstein-journals.orgnih.gov | Higher yields, preparative scale synthesis in ~1 hour. beilstein-journals.org |

Advanced Synthetic Approaches for this compound Derivatives

Asymmetric Synthesis of Chiral Piperidone Building Blocks

The development of methods for the asymmetric synthesis of chiral piperidones is of significant interest, as these scaffolds are crucial in medicinal chemistry. nih.govnih.govacs.org

Double Aza-Michael Reactions for 2-Substituted 4-Piperidones

A concise and atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks is through a double aza-Michael reaction. nih.govacs.org This strategy involves the reaction of a primary amine with a divinyl ketone. nih.govkcl.ac.uk The reaction proceeds through two sequential conjugate additions of the amine to the vinyl groups, leading to the formation of the piperidone ring.

To achieve asymmetry, a chiral primary amine, such as (S)-α-phenylethylamine, can be employed as a chiral auxiliary. nih.gov The reaction with a substituted divinyl ketone yields diastereomeric 4-piperidone products that can often be separated. kcl.ac.uk This approach provides access to chirally resolved 2-substituted 4-piperidones, which are valuable intermediates for the synthesis of biologically active molecules. nih.govacs.orgnih.gov The synthesis of the requisite divinyl ketone precursors can be achieved via a Grignard reaction of vinylmagnesium bromide with a vinyl aldehyde, followed by oxidation of the resulting dienol. nih.govacs.org This multi-step sequence allows for the preparation of a variety of 2-substituted 4-piperidones from commercially available starting materials. acs.orgacs.org

Stereoselective Synthesis of Substituted Piperidines via Metal Catalysis

Metal catalysis offers a powerful tool for the stereoselective synthesis of substituted piperidines. Gold(I)-catalyzed reactions, for instance, have been employed in the one-pot synthesis of piperidin-4-ols. nih.gov This method involves a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating high diastereoselectivity. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have also been utilized to create positional analogues of methylphenidate, with the catalyst and the amine's protecting group controlling the site-selectivity. nih.gov

Iridium catalysts have proven effective in the stereoselective hydrogenation of pyridinium (B92312) salts and in hydrogen-borrowing annulation methods to produce substituted piperidines. mdpi.comsemanticscholar.org Palladium catalysts, in conjunction with novel pyridine-oxazoline ligands, have been used for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.comsemanticscholar.org Furthermore, metal triflates, particularly scandium triflate (Sc(OTf)3), have been shown to effectively catalyze the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, leading to the efficient synthesis of piperidine derivatives. acs.org

Table 1: Metal-Catalyzed Stereoselective Synthesis of Piperidines

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Gold(I) | Cyclization/Reduction/Rearrangement | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. nih.gov |

| Rhodium | C-H Insertion/Cyclopropanation | Site-selective functionalization controlled by catalyst and protecting group. nih.gov |

| Iridium | Hydrogenation/Annulation | Stereoselective synthesis from pyridinium salts and via hydrogen borrowing. mdpi.comsemanticscholar.org |

| Palladium | Oxidative Amination | Enantioselective formation of substituted piperidines from non-activated alkenes. mdpi.comsemanticscholar.org |

| Scandium Triflate | Nucleophilic Substitution | Efficient synthesis of piperidine derivatives from 2-alkoxy/acyloxypiperidines. acs.org |

Biomimetic Synthetic Strategies

Biomimetic strategies aim to replicate nature's synthetic pathways to produce complex molecules like piperidine alkaloids. These approaches often offer high efficiency and stereoselectivity under mild conditions.

Multi-Enzymatic Approaches (e.g., lipase (B570770) and α,ω-diamine transaminase cascades)

A notable biomimetic approach involves a multi-enzymatic cascade combining a lipase and an α,ω-diamine transaminase. rsc.orgrsc.orgpolimi.it This one-pot system facilitates the synthesis of a wide array of 2-substituted N-heterocycle alkaloids from commercially available substrates. rsc.orgpolimi.it The process mimics the natural biosynthetic pathway where diamines are converted to cyclic imines, which then undergo a Mannich-type reaction. rsc.org For example, a cascade involving a lipase from Candida rugosa and an ω-transaminase from Polaromonas sp. JS666 has been optimized for the synthesis of chiral β-amino acids, which are precursors to piperidine structures. researchgate.net The use of immobilized enzymes in flow reactors has also been explored to couple incompatible reactions, such as transamination and acylation, in a continuous cascade. rsc.org

Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidine alkaloids. figshare.comunito.itacs.org L-proline has been identified as an effective organocatalyst for mediating Mannich reactions between Δ¹-piperideine and ketones. acs.orgucd.ieacs.org This approach, inspired by natural biosynthesis, allows for the direct and asymmetric introduction of ketones to form 2-substituted piperidines with high enantioselectivity. acs.orgucd.ieacs.org The use of solvents like benzonitrile (B105546) or acetonitrile (B52724) can effectively prevent product racemization. figshare.com These organocatalytic methods have been successfully applied to the synthesis of natural products such as pelletierine (B1199966) and its analogues. figshare.comacs.org

Decarboxylative Mannich Reactions in Alkaloid Synthesis

Decarboxylative Mannich reactions are a key step in many biomimetic syntheses of piperidine alkaloids. researchgate.netacs.org This reaction type is central to the natural pathway where amino acids are first decarboxylated and then oxidatively deaminated to form reactive cyclic imines. rsc.orgucd.ie A subsequent Mannich-type reaction with a nucleophile leads to the formation of the piperidine ring. rsc.orgucd.ie Synthetic strategies have successfully employed this reaction by combining chiral N-tert-butanesulfinyl imines with β-keto acids to produce enantiopure β-amino ketone derivatives. acs.orgua.esnih.gov These intermediates can then be transformed into cis-2,6-disubstituted piperidin-4-ones through an organocatalyzed condensation. acs.orgua.esnih.gov

Radical Cyclization Methodologies for Piperidine Ring Formation

Radical cyclization offers a powerful method for constructing the piperidine ring. nih.govbeilstein-journals.org These reactions can be initiated by various means, including radical initiators like triethylborane (B153662) or through metal catalysis. nih.gov Cobalt(II) complexes, for example, can catalyze the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govnih.gov This process involves the formation of a cobalt(III)-carbene radical intermediate. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of reducing agent, such as tris(trimethylsilyl)silane (B43935), can significantly enhance the diastereoselectivity of the resulting 2,4-disubstituted piperidines. researchgate.net Biocatalytic radical cyclizations, utilizing enzymes like cytochrome P450s and Fe/αKGDs, are also emerging as a promising strategy. oup.com

Table 2: Radical Cyclization Approaches to Piperidines

| Method | Key Features |

|---|---|

| Cobalt(II)-Catalyzed Cyclization | Forms piperidines from linear amino-aldehydes via carbene radical intermediates. nih.govnih.gov |

| Reductive Cyclization of Bromoenoates | Diastereoselectivity enhanced by using tris(trimethylsilyl)silane as the reducing agent. researchgate.net |

| Triethylborane-Initiated Cyclization | Used for the cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov |

| Biocatalytic Radical Cyclization | Employs enzymes like P450s to initiate radical cyclization for ring formation. oup.com |

Intramolecular Cyclization Methods

Intramolecular cyclization is a common and versatile strategy for forming the piperidine ring. nih.gov These methods can be catalyzed by acids, bases, or transition metals. nih.govrsc.org For example, N-acyliminium ions can undergo intramolecular cyclization with an alkene nucleophile under acidic conditions. usm.edu Base-catalyzed intramolecular cyclization of 2-ynylphenols has also been developed for the synthesis of related benzofuran (B130515) structures. rsc.org

Aza-Prins cyclization is another important intramolecular method used to generate substituted piperidines. usm.edu Furthermore, intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by nickel has been shown to be a highly enantioselective method. nih.gov Reductive amination, where an amine condenses with a ketone or aldehyde followed by reduction of the resulting imine, is another widely used intramolecular cyclization approach. semanticscholar.org

Aza-Michael Reaction

The aza-Michael reaction, a crucial method for forming carbon-nitrogen bonds, is a key strategy for constructing the piperidine ring system. mdpi.comresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene. frontiersin.org

Recent advancements have highlighted organocatalytic approaches for the enantioselective synthesis of substituted piperidines. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been effective in producing enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com Similarly, carbene-catalyzed intramolecular aza-Michael reactions have demonstrated high diastereoselectivity. mdpi.com Large-scale synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael reaction using tetra-n-butylammonium fluoride (B91410) (TBAF) as a base. nih.gov

In some instances, the aza-Michael addition can trigger a cascade of reactions. For example, a biocatalytic approach using an ω-transaminase (ω-TA) can initiate an aza-Michael reaction to produce enantioselective 2,6-disubstituted piperidines from prochiral ketoenones. acs.org Furthermore, an organocatalytic aza-Michael/Michael cyclization cascade has been developed for the highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. nih.gov

The reaction can proceed through different pathways. For example, a domino imino-aldol-aza-Michael reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines leads to highly functionalized 2,6-disubstituted piperidines with excellent diastereoselectivity. researchgate.net The mechanism involves an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction. researchgate.net

| Catalyst/Reagent | Substrates | Product | Key Features |

| Quinoline organocatalyst / TFA | N-tethered alkenes | Protected 2,5- and 2,6-disubstituted piperidines | Enantioselective |

| Carbene catalyst | N-tethered alkenes | 2,6-trans-piperidine | Diastereoselective |

| TBAF | N-tethered alkenes | 2,6-trans-piperidines | Large-scale synthesis |

| ω-Transaminase | Pro-chiral ketoenones | 2,6-disubstituted piperidines | Enantioselective, biocatalytic |

| Squaramide catalyst | Isatin-derived enones and enoates | Spiro-oxindole piperidin-2-one derivatives | Enantioselective cascade |

Electrophilic Cyclization

Electrophilic cyclization is another significant strategy for the synthesis of piperidine derivatives. nih.gov This method involves the activation of a π-system (like an alkene or alkyne) by an electrophile, followed by an intramolecular nucleophilic attack by a nitrogen atom to form the heterocyclic ring.

Platinum(II) complexes have been shown to be effective catalysts for polyene cyclizations. nih.gov The proposed mechanism involves the electrophilic activation of a terminal olefin by the platinum catalyst, followed by nucleophilic addition of an internal double bond to form a tertiary carbocation. This carbocation is then rapidly trapped by a protic terminating group. nih.gov These reactions exhibit high regioselectivity and yield trans ring junctions. nih.gov

Halogen-induced cyclizations are also a prominent example of electrophilic cyclization. For instance, N-chloroamines can undergo selective cyclization to yield 3-chloro-piperidines through an endo-cyclization pathway induced by n-Bu4NI. mdpi.com The mechanism is believed to proceed through an aziridinium (B1262131) ion intermediate. mdpi.com

| Catalyst/Reagent | Substrate | Product | Key Features |

| Platinum(II) complexes | Dienes and trienes with hydroxy or phenoxy terminating groups | Polycyclic piperidine derivatives | High regioselectivity, trans ring junctions |

| n-Bu4NI | Olefinic N-chloroamines | 3-chloro-piperidines | Selective endo-cyclization |

Silyl-Prins Reaction

The aza-silyl-Prins (ASP) reaction is a highly efficient method for synthesizing tetrahydropyridines. sci-hub.se This reaction involves the condensation of a homoallylic amine containing a vinylsilane, an aldehyde, and a Lewis acid. sci-hub.se The reaction proceeds through an iminium ion intermediate and a silicon β-stabilized secondary carbocation. sci-hub.se A key advantage of this method is the resulting alkene from the elimination step, which can be used for further functionalization. sci-hub.se

While the ASP reaction is highly diastereoselective, yielding the 2,6-trans isomer, developing an asymmetric version has been a significant challenge. sci-hub.se Recent work has focused on using chiral auxiliaries on the homoallylic amine to achieve the first examples of an asymmetric aza-Prins reaction, providing access to enantiopure piperidines. sci-hub.se The choice of Lewis acid can also influence the reaction pathway. For example, using BiCl3 as a Lewis acid with vinylsilyl alcohols can lead to the formation of 4-chloro-tetrahydropyranyl derivatives where the silyl group remains in the ring, a departure from the typical outcome. acs.org

The mechanism of the silyl-Prins cyclization generally involves the formation of an oxocarbenium ion from the acid-catalyzed reaction of a silyl-alkenol with an aldehyde. This is followed by cyclization to form a stabilized β-silyl carbocation and subsequent loss of the silyl group to create an endocyclic double bond. acs.org

| Lewis Acid | Substrates | Product | Key Features |

| InCl3, FeCl3 | Vinylsilane-containing homoallylic amine, aldehyde | 2,6-trans-tetrahydropyridines | Highly diastereoselective |

| Chiral Lewis acid complexes | Vinylsilane-containing homoallylic amine, aldehyde | Enantiopure piperidines | Asymmetric synthesis |

| BiCl3 | Vinylsilyl alcohols, aldehyde | 4-chloro-tetrahydropyranyl derivatives | Alters reaction pathway |

Reductive Hydroamination/Cyclization Cascades of Alkynes

Reductive hydroamination/cyclization cascades of alkynes provide a direct route to piperidine derivatives. nih.gov One such method involves an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. The reaction is thought to proceed via an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this iminium ion leads to the formation of the piperidine ring. nih.gov

Another approach utilizes a TMSOTf-mediated 5/6-endo-dig reductive hydroamination cascade of internal alkynylamines, offering stereoselective access to pyrrolidine and piperidine derivatives. researchgate.net The protecting group on the nitrogen atom has been shown to significantly impact both the reactivity and diastereoselectivity of this cascade reaction. researchgate.net

Titanium-catalyzed hydroamination of alkynes is also a well-established method. The generally accepted mechanism is the imido mechanism, which involves a [2+2] cycloaddition between the alkyne and a titanium-imido complex to form an azatitanacyclobutene intermediate. acs.org This intermediate is then protonated by an amine to yield an enamine, which subsequently tautomerizes to the corresponding imine. acs.org

| Catalyst/Reagent | Substrates | Product | Key Features |

| Acid | Alkynes with tethered amine | Piperidine derivatives | 6-endo-dig cyclization |

| TMSOTf | Internal alkynylamines | Pyrrolidine and piperidine derivatives | Stereoselective, protecting group dependent |

| Titanium complexes | Alkynes, amines | Imines (via enamines) | Imido mechanism, [2+2] cycloaddition |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

This section explores the detailed step-by-step molecular pathways of specific reactions used to synthesize this compound and investigates the rates at which these reactions occur.

Detailed Mechanistic Pathways for Specific Reactions

The synthesis of this compound and its derivatives can proceed through various intricate mechanistic pathways.

Aza-Michael Reaction: In the aza-Michael reaction catalyzed by an ionic liquid, the ionic liquid interacts with the secondary amine via hydrogen bonding. rsc.org Following the formation of the C-N bond, the reaction can proceed through two pathways, one of which involves the ionic liquid in a proton transfer step. rsc.org In organocatalytic aza-Michael/Michael cyclization cascades for synthesizing spiro-oxindole piperidin-2-one derivatives, a squaramide catalyst is used to achieve high enantioselectivity. nih.gov

Electrophilic Cyclization: For Pt(II)-catalyzed polyene cyclizations, the mechanism is believed to start with the electrophilic activation of a terminal olefin. nih.gov This is followed by the nucleophilic attack of an internal double bond, creating a tertiary carbocation that is then trapped. nih.gov

Silyl-Prins Reaction: The aza-silyl-Prins reaction proceeds through the formation of an iminium ion from the reaction of a homoallylic amine and an aldehyde in the presence of a Lewis acid. sci-hub.se This is followed by cyclization involving the vinylsilane, leading to a silicon β-stabilized secondary carbocation. Elimination of the silyl group then forms the final tetrahydropyridine (B1245486) product. sci-hub.se

Reductive Hydroamination/Cyclization of Alkynes: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes is initiated by the acid-mediated functionalization of the alkyne, leading to an enamine. nih.gov This enamine then forms an iminium ion, which is subsequently reduced to the piperidine. nih.gov For titanium-catalyzed hydroamination, the key intermediate is a titanium-imido complex that undergoes a [2+2] cycloaddition with the alkyne to form an azatitanacyclobutene. acs.org

Kinetic Parameters of Homopolymerization Reactions

The study of the kinetics of polymerization reactions involving piperidine derivatives provides valuable insights into the reaction rates and mechanisms.

In the homopolymerization of an epoxy initiated by piperidine, the first step is the addition of piperidine to the epoxy to form a tertiary amino alcohol. kpi.ua This reaction follows both a catalytic pathway, facilitated by hydroxyl groups, and a non-catalytic pathway. The activation energy for the catalytic mechanism has been determined to be 50.7 kJ mol⁻¹. kpi.ua

For the radical polymerization of 1-chloro-3-piperidine-2-propyl methacrylate, the reaction orders with respect to the monomer and initiator were found to be 1.5 and 0.56, respectively. The activation energy for this polymerization process was determined to be 59.8 kJ/mol. researchcommons.orgresearchcommons.org

A comparative kinetic analysis of the oxidation of piperidone derivatives by different manganese species (Mn(III), Mn(IV), and Mn(VII)) in acidic media revealed that Mn(IV) is the most powerful oxidizing agent. chemijournal.com The presence of a methyl group at the 3-position of the piperidone ring was found to decrease the reaction rate due to steric hindrance and electronic effects. chemijournal.com The activation parameters (ΔH, ΔS, and ΔG*) indicated that the reactions are endothermic and proceed through well-defined, ordered transition states, as suggested by the negative entropy values for some of the reactions. chemijournal.com

| Reaction | Oxidant | Activation Energy (Ea) / ΔH | Entropy of Activation (ΔS) | Gibbs Free Energy of Activation (ΔG*) |

| Epoxy homopolymerization initiated by piperidine | - | 50.7 kJ/mol (Ea) | - | - |

| Radical polymerization of 1-chloro-3-piperidine-2-propyl methacrylate | - | 59.8 kJ/mol (Ea) | - | - |

| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(III) | 45.2 kJ/mol | -150.3 J/mol·K | 90.0 kJ/mol |

| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(IV) | 35.8 kJ/mol | -175.1 J/mol·K | 88.0 kJ/mol |

| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(VII) | 25.5 kJ/mol | -200.7 J/mol·K | 85.3 kJ/mol |

| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(III) | 50.1 kJ/mol | -140.2 J/mol·K | 91.9 kJ/mol |

| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(IV) | 40.3 kJ/mol | -165.4 J/mol·K | 89.6 kJ/mol |

| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(VII) | 30.2 kJ/mol | -190.5 J/mol·K | 87.0 kJ/mol |

Activation parameters for oxidation reactions were derived from temperature-dependent kinetic data. chemijournal.com

Influence of Reaction Conditions on Yield and Selectivity

The efficiency and outcome of synthetic routes producing this compound and its derivatives are critically dependent on the specific reaction conditions employed. Parameters such as the choice of catalyst, solvent, temperature, pressure, and reactant concentrations can profoundly influence the yield of the desired product and the selectivity towards specific stereoisomers or constitutional isomers. Detailed investigations have elucidated how manipulating these conditions can optimize reaction pathways.

Influence of Catalyst

The catalyst is a cornerstone in many synthetic strategies for this compound, dictating both reaction feasibility and stereochemical control. In the C-H functionalization of piperidines to form substituted this compound precursors, rhodium catalysts are prominent. For instance, the diastereoselectivity of arylacetate addition to N-Bs-piperidine was significantly improved to a 27:1 diastereomeric ratio (d.r.) using a Rh₂(R-TPPTTL)₄ catalyst. nih.gov While Rh₂(R-TCPTAD)₄-catalyzed reactions showed variable stereoselectivity, the Rh₂(R-TPPTTL)₄ catalyst consistently provided high diastereoselectivity (29->30:1 d.r.) across various substrates. nih.gov

In the vapor-phase synthesis of this compound from δ-valerolactone and ammonia, synthetic zeolites serve as effective catalysts. acs.org A yield of over 80% was achieved at 285 °C using a NaY zeolite catalyst. acs.org The catalytic activity was found to be dependent on the specific cation form of the zeolite. acs.org

For the synthesis of pyrrolidin-2-ones via the ring contraction of piperidine derivatives, the amount of the copper catalyst, Cu(OAc)₂, was shown to be crucial. Increasing the loading of Cu(OAc)₂ from 1 to 2 equivalents led to an improved product yield. rsc.org Similarly, in the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine, the activity of the Pd-Al₂O₃ catalyst was directly influenced by its calcination temperature, with the catalyst treated at 600 °C showing the highest conversion and selectivity. mdpi.com

The following table summarizes the effect of different catalysts on the yield and selectivity in the synthesis of this compound derivatives.

Table 1: Influence of Catalyst on Reaction Outcome

| Reaction Type | Catalyst | Substrate | Yield (%) | Selectivity (d.r. or ee) | Source |

|---|---|---|---|---|---|

| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 87% | 22:1 d.r., 76% ee | nih.gov |

| C-2 Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | Moderate | 29->30:1 d.r., 52-73% ee | nih.gov |

| C-2 Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Moderate | Variable | nih.gov |

| Ring Contraction | Cu(OAc)₂ (2 equiv.) | 1-phenylpiperidine | 35% | N/A | rsc.org |

| Ring Contraction | Cu(OAc)₂ (1 equiv.) | 1-phenylpiperidine | 31% | N/A | rsc.org |

| Dehydrogenation | MPdA600_5h | H₁₂-MBP | 80% (Conversion) | 75% | mdpi.com |

Influence of Temperature

Temperature is a critical parameter that can significantly affect reaction rates, yields, and in some cases, stereoselectivity. In the Rh₂(R-TPPTTL)₄-catalyzed C-4 functionalization of an arylsulfonyl piperidine derivative, optimizing the temperature led to marked improvements in yield. nih.gov Increasing the temperature from room temperature (23 °C) to 39 °C enhanced the yield from 50% to 87%, with only a minor decrease in stereoselectivity. nih.gov Conversely, lowering the temperature to 0 °C resulted in a decline in both yield and stereoselectivity. nih.gov

Similarly, the vapor-phase conversion of δ-valerolactone to this compound is highly temperature-dependent, with the yield increasing as the temperature rises. acs.org In the dehydrogenation of a piperidine derivative over a palladium catalyst, an increase in reaction temperature from 230 °C to 270 °C led to a corresponding increase in conversion, selectivity, and hydrogen yield. mdpi.com For certain reactions, such as the hydrogenation of 2-pyridineethanol derivatives, maintaining a specific temperature range (90 °C to 120 °C) is crucial to minimize the formation of undesirable by-products. google.com

Table 2: Effect of Temperature on Yield and Selectivity

| Reaction | Catalyst | Temperature (°C) | Yield (%) | Selectivity (d.r. or ee) | Source |

|---|---|---|---|---|---|

| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 39 | 87 | 22:1 d.r., 76% ee | nih.gov |

| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 23 | - | 27:1 d.r., 69% ee | nih.gov |

| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 0 | Lower Yield | Lower Selectivity | nih.gov |

| Dehydrogenation | MPdA600_1h | 270 | ~70 (Conversion) | ~70% | mdpi.com |

Influence of Solvent

In the synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann cyclization, the use of solvents with low boiling points was found to be unfavorable for the intramolecular cyclization. researchgate.net The optimized procedure utilized xylene, a high-boiling point solvent. For the synthesis of an apixaban (B1684502) intermediate, a biphasic system consisting of an aprotic solvent (e.g., toluene, xylene, dichloromethane) and an aqueous solution of an inorganic base is employed, facilitated by a phase transfer catalyst. google.com

Influence of Other Reaction Conditions

Other factors, including pressure and reactant concentrations, also play a significant role. The hydrogenation of 2-pyridineethanol derivatives to their corresponding piperidines requires high hydrogen pressures, typically at least 69 bar (1000 psig), to proceed efficiently. google.com

In the vapor-phase synthesis of this compound from δ-valerolactone, the addition of water to the reactant feed was shown to improve the lactam yield while simultaneously suppressing the deactivation of the zeolite catalyst. acs.org The partial pressures of the reactants were also identified as an important variable affecting the yield. acs.org Furthermore, modifying the ratio of substrates can be a tool to enhance yield without compromising selectivity, as demonstrated in the functionalization of piperidine derivatives. nih.gov In a photocatalytic approach to 2-piperidinones, the quantum yield was measured to be 0.75, indicating an efficient catalytic radical process. nih.gov

Advanced Spectroscopic and Theoretical Characterization of 2 Piperidone

Conformational Analysis and Molecular Dynamics

Theoretical and spectroscopic studies have consistently shown that the 2-piperidone ring predominantly adopts a half-chair or a slightly twisted half-chair conformation. mdpi.comsemanticscholar.org This is a consequence of the sp2 hybridized state of the carbonyl carbon and the nitrogen atom within the lactam group, which forces the adjacent atoms into a plane. mdpi.com X-ray crystallography of substituted 2-piperidones confirms these conformations. For instance, 3-chloro-2-piperidone crystallizes in a slightly twisted half-chair conformation. mdpi.comsemanticscholar.org Similarly, the presence of a carbonyl group in 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286) leads to a twisted half-chair conformation of the piperidine (B6355638) ring. researchgate.net In some substituted derivatives, the ring can be further distorted to a twisted-boat conformation. researchgate.netiucr.org

The planarity of the carboxamide moiety [-C(O)NC-] induces this geometry, with specific dihedral angles defining the extent of the distortion. mdpi.comsemanticscholar.org For example, in certain 3-substituted-1-methyl-2-piperidones, the ring adopts a slightly distorted half-chair geometry characterized by specific dihedral angles. mdpi.comsemanticscholar.org

Substituents on the this compound ring can exist in either axial or equatorial positions, and their relative stability is a key aspect of the molecule's conformational landscape. The orientation of these substituents is influenced by several factors, including steric and electronic effects.

For N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the orientation of a substituent at the 2-position. nih.govresearchgate.net This strain arises from the partial double-bond character of the C-N bond due to conjugation of the nitrogen lone pair with the acyl group's π-orbital, which increases the planarity and sp2 character of the nitrogen. nih.govresearchgate.net This effect generally forces a 2-substituent into an axial orientation to minimize steric repulsion. nih.govresearchgate.net Quantum mechanical calculations have shown that for N-acylpiperidines with a 2-substituent, the axial orientation is significantly favored, with a Gibbs free energy difference (ΔG) of up to -3.2 kcal/mol compared to the equatorial conformer. nih.govresearchgate.net

In the case of 3-substituted 2-piperidones, both axial and equatorial conformers can coexist. mdpi.com For instance, studies on 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones have shown the existence of stable axial (ax) and equatorial (eq) conformations. mdpi.com In the gas phase, the axial conformer was found to be the most stable and least polar. mdpi.com However, the relative stability can be influenced by the solvent, with more polar solvents favoring the more polar conformer. mdpi.comsemanticscholar.org X-ray crystal structures of some 3-substituted derivatives have shown a preference for a quasi-axial or quasi-equatorial geometry depending on the specific substituent and crystal packing forces. mdpi.comsemanticscholar.org

The table below summarizes the calculated energy differences and population percentages for axial vs. equatorial conformers of a substituted N-acylpiperidine.

| Conformer Configuration | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| Axial (cis) | 0.0 | 0.0 | 0.0 | 59.4 |

| Axial (trans) | 0.2 | 0.2 | 0.2 | 40.6 |

| Equatorial (cis) | 3.2 | 3.2 | 3.2 | <0.1 |

| Equatorial (trans) | 2.5 | 2.5 | 2.5 | <0.1 |

This data represents the calculated relative energies for conformers of 1-(2-methyl-1-piperidyl)ethanone, illustrating the strong preference for the axial orientation of the 2-methyl group. The cis/trans descriptor refers to the relationship between the 2-substituent and the carbonyl oxygen.

Spectroscopic methods provide direct experimental evidence for the conformational equilibria of this compound and its derivatives.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching band in the IR spectrum is particularly sensitive to the conformational environment. In studies of 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, the presence of two distinct carbonyl bands in various solvents was interpreted as evidence for the existence of two different conformers (axial and equatorial). mdpi.com The relative intensities of these bands change with solvent polarity, indicating a shift in the conformational equilibrium. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. researchgate.net Chemical shifts and coupling constants are sensitive to the dihedral angles between atoms, allowing for the determination of ring conformation and substituent orientation. Dynamic NMR spectroscopy can be used to study the rates of conformational interconversion and determine the relative populations of different conformers. acs.org For example, in substituted N-methylpiperidines, NMR data has been used to demonstrate the predominance of a chair conformation with an equatorial adamantyl group and an axial methyl group, while also identifying a minor population of a second conformer. acs.org

Microwave Spectroscopy: Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule in the gas phase. mdpi.comsemanticscholar.org These constants are directly related to the molecule's moments of inertia, which depend on its precise three-dimensional geometry. This technique has been used in conjunction with theoretical studies to confirm that the this compound ring exists in a half-chair or slightly twisted half-chair conformation. mdpi.comsemanticscholar.org

Influence of Substituents on Conformer Stability (Axial vs. Equatorial)

Quantum Chemical Calculations and Computational Studies

Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the electronic structure, geometry, and energetic properties of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.orgnih.gov It has become a standard tool in computational chemistry for its balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine the relative energies of different conformers of this compound. researchgate.net

For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, have been employed to:

Confirm that the half-chair or twisted half-chair are the minimum energy conformations of the ring. mdpi.comsemanticscholar.org

Calculate the energy difference between axial and equatorial conformers of substituted piperidones, providing a theoretical basis for experimentally observed preferences. mdpi.com

Predict IR spectra, where the calculated vibrational frequencies can be compared with experimental data to support the assignment of observed bands to specific conformers. mdpi.comresearchgate.net

The choice of basis set, such as 6-31+G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results. mdpi.comsemanticscholar.orgresearchgate.net These calculations have been instrumental in understanding the interplay of steric and electronic factors that govern the conformational preferences in these systems. mdpi.com

The properties and conformational equilibrium of this compound can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a computational method used to model these solvation effects. wikipedia.orgq-chem.com Instead of explicitly modeling individual solvent molecules, which is computationally very expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov

PCM calculations are typically performed in conjunction with DFT. wikipedia.org This combined approach, often denoted as DFT/PCM, allows for the investigation of:

Conformational Equilibria in Solution: By calculating the free energy of solvation for different conformers, PCM can predict how the conformational equilibrium shifts in different solvents. For example, in the study of 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, PCM calculations supported the experimental IR data, showing that while the less polar gauche conformers are dominant in non-polar solvents, the population of the more polar cis conformers increases in polar solvents, becoming the exclusive conformer in highly polar acetonitrile (B52724). mdpi.comsemanticscholar.org

Spectroscopic Properties in Solution: PCM can be used to predict how solvent polarity affects spectroscopic properties, such as the frequency of the carbonyl stretching band in the IR spectrum. mdpi.com The model can account for the stabilization or destabilization of the ground and excited states by the solvent, leading to shifts in absorption frequencies. mdpi.comsemanticscholar.org

The PCM method has proven to be a valuable tool for bridging the gap between gas-phase theoretical calculations and experimental measurements conducted in solution. mdpi.comsemanticscholar.orgaip.org

Thermochemical Studies of this compound Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is routinely used to determine the structure and confirm the identity of this compound and its derivatives.

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.govnih.gov

The ¹H NMR spectrum of this compound shows distinct signals for the protons at different positions on the ring. nih.govnih.govchemicalbook.com For example, the protons on the carbon adjacent to the nitrogen (C6) and the carbon adjacent to the carbonyl group (C3) typically appear at different chemical shifts due to the varying electronic environments. The coupling patterns between adjacent protons provide further structural information. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. nih.govrsc.org The carbonyl carbon (C2) is characteristically found at a high chemical shift (downfield). The chemical shifts of other ring carbons provide insight into the effects of the amide functionality. rsc.org NMR data for various this compound derivatives, including N-substituted and ring-substituted analogs, have been extensively reported, aiding in their structural confirmation. rsc.orgspectrabase.comresearchgate.net

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | ~3.2 (CH₂-N), ~2.3 (CH₂-C=O), ~1.8 (CH₂-CH₂-CH₂) | Water nih.govnih.gov |

| ¹³C | ~177 (C=O), ~42 (C-N), ~31 (C-C=O), ~23 (C5), ~21 (C4) | CDCl₃ |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aip.orgnist.govspectrabase.comresearchgate.net The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group. nih.govnist.gov

The C=O stretching vibration typically appears as a strong, sharp band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration is observed as a broader band in the region of 3200-3400 cm⁻¹. The positions and shapes of these bands can be influenced by hydrogen bonding, which is significant in the solid state and in concentrated solutions. The spectrum also contains bands corresponding to C-H and C-N stretching, as well as CH₂ bending vibrations. aip.orgresearchgate.net Vibrational frequencies have been studied using both experimental techniques and theoretical calculations (DFT), which show good agreement. aip.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3200-3400 |

| C=O | Stretch | ~1650-1680 |

| C-H | Stretch | ~2850-2960 |

| CH₂ | Bend | ~1400-1480 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. nih.govnist.govspectrabase.com

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (99.13 g/mol ). nih.govnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cyclic amides like this compound involve the loss of small molecules such as CO, NH₃, or ethylene. The analysis of these fragment ions helps to confirm the structure of the parent molecule. nih.govrsc.org More advanced techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been used to study the fragmentation of more complex piperidine alkaloids derived from this compound. scielo.brnih.gov

Table 4: Major Ions in the Mass Spectrum of this compound (EI)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 99 | High | [M]⁺ (Molecular Ion) |

| 70 | Moderate | [M - CO - H]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | High | [C₂H₅N]⁺ or [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Relative intensities and fragment assignments are based on typical EI-MS data and may vary. nih.gov

X-ray Diffraction Analysis for Solid-State Conformation

X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of molecules in the solid state. For this compound and its derivatives, single-crystal X-ray analysis has been crucial in establishing the ring's preferred conformation.

The conformation can be further affected by substituents on the ring or by incorporating the ring into more complex systems, such as bicyclic structures. In different derivatives, conformations including twist-boat and chair-chair have been observed. sastra.edursc.org For instance, analysis of 3-(4'-substituted phenylsulfanyl)-1-methyl-2-piperidones revealed that while the this compound ring maintains a distorted half-chair geometry, the exocyclic substituent can adopt distinct axial or equatorial geometries. mdpi.com In the solid state, intermolecular forces within the crystal lattice, such as hydrogen bonding, play a significant role in stabilizing a particular conformer. mdpi.com

The detailed geometric parameters obtained from X-ray diffraction, such as bond lengths, bond angles, and torsion angles, are critical for understanding the molecule's stability and reactivity. Below are representative tables of crystallographic data and key torsion angles for piperidone derivatives, illustrating the type of information generated by this technique.

| Parameter | Value |

|---|---|

| Chemical Formula | [Pd(C₁₁H₈N)(C₆H₁₀NS₂)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.0780 (9) |

| b (Å) | 8.5585 (2) |

| c (Å) | 26.6841 (10) |

| β (°) | 113.514 (4) |

| Volume (ų) | 5042.2 (3) |

| Z (Molecules/unit cell) | 12 |

| Torsion Angle | Description | Angle (°) |

|---|---|---|

| ω | Ring torsion | ca. 27 |

| ω' | Ring torsion | ca. 51 |

| δ | Amide planarity | ca. 3 |

| θ | Amide planarity | ca. 170 |

UV-Visible Spectroscopy for Structural Changes and Interactions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For this compound, the primary chromophore is the carbonyl group (C=O) of the amide function. The spectrum is characterized by an electronic transition of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This n → π* transition is a key feature in the UV spectrum of simple amides and lactams. jppres.com

While the spectrum of unsubstituted this compound is relatively simple, UV-Vis spectroscopy becomes a powerful tool for studying structural changes and intermolecular interactions. Any modification that affects the energy levels of the n or π* orbitals will cause a shift in the absorption maximum (λmax). These shifts are categorized as:

Bathochromic shift (Red shift): A shift to a longer wavelength, indicating a lowering of the energy gap for the transition. This is often seen with the introduction of conjugation or certain solvent interactions.

Hypsochromic shift (Blue shift): A shift to a shorter wavelength, indicating an increase in the transition energy.

For example, studies on related piperidine compounds have shown that their interaction with metal ions or other molecules can be monitored by observing changes in the UV-Vis spectrum. researchgate.net The formation of complexes often leads to a bathochromic shift. Furthermore, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used in conjunction with experimental spectroscopy to predict electronic transitions and assign absorption bands to specific molecular orbital excitations, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

| Transition Type | Typical Chromophore | Factors Causing Spectral Shifts |

|---|---|---|

| n → π | C=O (Amide) | Solvent polarity, hydrogen bonding, protonation, complexation |

| π → π | Conjugated C=C and C=O | Extension of conjugation (bathochromic), solvent effects |

Circular Dichroism (CD) Spectroscopy for Supramolecular Assemblies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules and their higher-order structures. The this compound molecule itself is achiral and therefore does not produce a CD signal.

However, this compound units can be incorporated as building blocks into larger, chiral macromolecules or supramolecular assemblies. When these assemblies adopt a regular, chiral secondary structure, such as a helix, they can be studied effectively using CD spectroscopy. The resulting CD spectrum provides valuable information about the conformation and organization of the assembly.

For instance, research on polymers and self-assembling peptides, which can contain amide linkages similar to that in this compound, demonstrates the power of CD. Specific CD signals are characteristic of certain secondary structures:

β-sheet structures in peptide assemblies often show a characteristic negative band around 215-230 nm.

Helical structures can give rise to pronounced positive or negative signals, known as Cotton effects, with maxima often observed between 215 and 225 nm. tu-dresden.de

CD spectroscopy is highly sensitive to conformational changes. It can be used to monitor processes like the formation or disruption of a helical structure in response to external stimuli such as temperature or the binding of other molecules. tu-dresden.deresearchgate.net Therefore, if chiral derivatives of this compound were used to form polymers or other supramolecular structures, CD spectroscopy would be an indispensable tool for characterizing their chiral architecture.

| Secondary Structure | Typical CD Signal Characteristics (in nm) |

|---|---|

| β-Sheet | Negative band ~215-230 nm |

| α-Helix / Helical Polymer | Positive band ~222 nm and/or Negative band ~208 nm |

| Chiral Inversion | Sign change of the Cotton effect (e.g., from positive to negative) |

Polymer Science and Material Applications of 2 Piperidone

Ring-Opening Polymerization (ROP) of 2-Piperidone

The conversion of this compound to Nylon-5 is accomplished via ring-opening polymerization (ROP), a process where the cyclic monomer is opened to form a linear polymer chain. Anionic ring-opening polymerization (AROP) is the most effective method for this transformation. nih.govresearchgate.net

The synthesis of Nylon-5 is achieved through the anionic ring-opening polymerization (AROP) of this compound. researchgate.netmpg.de This process is typically carried out in bulk at controlled temperatures, often around 40-50°C. nih.govd-nb.inforsc.org The polymerization is initiated by a strong base and an activator. A common approach involves using an initiator like N-acyl-2-piperidone. d-nb.info The mechanism involves the deprotonation of a this compound monomer by a strong base to form a lactam anion. This anion then attacks another monomer, initiating the ring-opening process and the subsequent propagation of the polymer chain. researchgate.netd-nb.info

The general procedure for the synthesis of Nylon-5 via AROP involves the following steps:

Drying and Purification of Monomer: this compound is rigorously dried and purified to remove any impurities, especially water, which can terminate the polymerization. d-nb.info

Polymerization: The purified monomer is mixed with a catalyst and an initiator under an inert atmosphere (e.g., argon) and heated to the desired polymerization temperature. d-nb.info

Isolation and Purification of Polymer: After the polymerization is complete, the resulting polymer, Nylon-5, is dissolved in a suitable solvent like formic acid and then precipitated in a non-solvent such as water to remove any unreacted monomer and catalyst residues. The purified polymer is then dried under reduced pressure. d-nb.info

The choice of catalyst is crucial for the successful polymerization of this compound. While early studies utilized alkali metals, more recent research has shown that quaternary ammonium (B1175870) salts are more effective catalysts. mpg.ded-nb.info

Alkali Metals: Alkali metals and their hydrides have been used as catalysts in the AROP of lactams. nih.govgoogle.com However, for this compound, these catalysts can be less effective compared to other systems. d-nb.info

Quaternary Ammonium Salts: Quaternary ammonium salts, such as tetramethyl-ammonium 2-oxopiperidin-1-ide, have demonstrated higher efficiency in the polymerization of this compound, leading to high monomer conversion and reasonable yields. nih.govmpg.ded-nb.info These catalysts are known to be more effective than alkali metals for this specific monomer. d-nb.info

An initiator, often an N-acyl derivative of the lactam like N-acetyl-2-piperidone, is also used in conjunction with the catalyst to facilitate the polymerization process. researchgate.netd-nb.info

The polymerization of this compound is not without its difficulties, which primarily stem from the inherent properties of the monomer and the resulting polymer.

Low Ring Strain: this compound is a six-membered ring, and like other six-membered rings, it possesses low ring strain. nih.govcaltech.eduosti.govresearchgate.net This low strain makes the ring-opening polymerization thermodynamically less favorable compared to lactams with higher ring strain, such as the five-membered 2-pyrrolidone. nih.govrsc.orgosti.gov

Polymer Solubility: The resulting polymer, Nylon-5, has very low solubility in common solvents. nih.govd-nb.inforesearchgate.net This is attributed to the high polarity of the amide groups and the strong hydrogen bonding between the polymer chains. d-nb.inforesearchgate.net The poor solubility makes characterization and processing of the polymer challenging. d-nb.info

Side Reactions: The AROP of this compound is highly sensitive to side reactions, particularly condensation reactions. d-nb.info These side reactions can lead to a broader molecular weight distribution and affect the final properties of the polymer.

Physical Termination: The polymerization can also be physically terminated due to the crystallization of the growing polymer chains. nih.gov

Achieving control over the molecular weight and polydispersity (a measure of the distribution of molecular weights) is a key objective in polymer synthesis. For Nylon-5, this can be influenced by several factors.

The molecular weight of Nylon-5 can be controlled to some extent by adjusting the ratio of monomer to initiator. researchgate.net In principle, a lower monomer-to-initiator ratio should result in a lower molecular weight. Research has shown that extending the reaction time and increasing the scale of the synthesis can lead to higher molecular weights and yields. researchgate.netd-nb.info For instance, molecular weights (Mn) of up to 12,500 g/mol have been achieved with dispersities (Đ) ranging from 1.24 to 1.90. d-nb.info

Techniques such as size exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are used to characterize the molecular weight and its distribution. researchgate.netd-nb.info However, achieving narrow molecular weight distributions remains a challenge due to the complexities of the polymerization process. researchgate.net

Table 1: Synthesis and Properties of Nylon-5

| Entry | Reaction Time (h) | Scale (g of this compound) | Yield (%) | Mn (NMR) ( kg/mol ) | Mn (SEC) ( kg/mol ) | Đ (PDI) | Tm (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 12 | 5 | 10 | 1.8 | 1.7 | 1.24 | 236 |

| 2 | 24 | 5 | 15 | 2.5 | 3.5 | 1.45 | 255 |

| 3 | 24 | 30 | 25 | 3.2 | 8.9 | 1.78 | 265 |

| 4 | 48 | 30 | 30 | 3.9 | 12.5 | 1.90 | 269 |